2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-
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Overview
Description
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is an organic compound with the molecular formula C10H10F3NO It is a derivative of butenone, featuring an amino group, a phenyl group, and three fluorine atoms attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- typically involves the reaction of 3-amino-1-phenyl-2-buten-1-one with a fluorinating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides (R-X) can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts unique physical and chemical properties.
Mechanism of Action
The mechanism by which 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the modification of protein function and the disruption of cellular pathways. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-2-buten-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-Phenyl-3-buten-2-one: Similar structure but without the amino group, leading to different chemical behavior.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains the trifluoromethyl group but differs in the position of functional groups.
Uniqueness
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is unique due to the combination of the amino group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F3NO |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6- |
InChI Key |
TUUKLDIAZOOYSM-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Origin of Product |
United States |
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